molecular formula C21H22N6OS2 B6468951 6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2640862-79-7

6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

Numéro de catalogue: B6468951
Numéro CAS: 2640862-79-7
Poids moléculaire: 438.6 g/mol
Clé InChI: MSBMAMJLZMNDDQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a heterocyclic hybrid featuring a 2,3-dihydropyridazin-3-one core substituted with a 2,4-dimethylthiazole group at position 6 and a piperidin-4-ylmethyl moiety linked to a thieno[3,2-d]pyrimidine ring at position 2. The structural complexity integrates multiple pharmacophoric elements:

  • Thieno[3,2-d]pyrimidine: A fused heterocycle commonly associated with kinase inhibition due to its planar structure and hydrogen-bonding capabilities.
  • Dihydropyridazinone: A partially saturated pyridazine derivative that may enhance solubility and conformational flexibility compared to fully aromatic systems.

Propriétés

IUPAC Name

6-(2,4-dimethyl-1,3-thiazol-5-yl)-2-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6OS2/c1-13-19(30-14(2)24-13)17-3-4-18(28)27(25-17)11-15-5-8-26(9-6-15)21-20-16(7-10-29-20)22-12-23-21/h3-4,7,10,12,15H,5-6,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBMAMJLZMNDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NC=NC5=C4SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Examples :

  • 6-Ethyl-5-((2-oxo-2-(p-tolyl)ethyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one (Fig. 18)
  • 5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one (Fig. 19)
  • Core Structure : Fused thiazole-pyrimidine with thioxo groups.
  • Key Differences: The thiazolo[4,5-d]pyrimidine scaffold replaces the dihydropyridazinone and thienopyrimidine of the target compound.
  • Implications : These compounds are explored for antimicrobial activity, suggesting the target’s thiazole and pyrimidine motifs may share similar applications .

Pyridazine-Piperidine/Piperazine Derivatives ()

Examples :

  • 1-{6-Methyl-5h,6h,7h,8h-pyrido[4,3-c]pyridazin-3-yl}piperazine
  • 1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine
  • Core Structure : Pyridazine with piperidine/piperazine substituents.
  • Key Differences: Lack the thienopyrimidine and thiazole groups. Piperazine rings (e.g., in ) may offer different basicity and solubility profiles compared to the target’s piperidinylmethyl group.
  • Implications : Piperidine/pyridazine hybrids are often explored for central nervous system (CNS) targets, suggesting the target compound’s piperidine moiety could align with such applications .

Data Table: Structural and Functional Comparison

Compound Class Core Heterocycles Key Substituents Potential Applications
Target Compound Dihydropyridazinone, thienopyrimidine 2,4-Dimethylthiazole, piperidinylmethyl Kinase inhibition, oncology
Thienopyrimidine-pyrazolo[3,4-d]pyrimidine () Thienopyrimidine, pyrazolopyrimidine Phenyl, formamide Anticancer agents
Thiazolo[4,5-d]pyrimidinones () Thiazolo-pyrimidine Ethyl, thioxo, chlorophenyl Antimicrobial agents
Pyridazine-piperidine () Pyridazine Piperazine, dichlorophenyl CNS therapeutics

Research Findings and Implications

  • Structural Uniqueness: The target compound’s fusion of dihydropyridazinone with thienopyrimidine and thiazole distinguishes it from simpler pyrimidine or pyridazine derivatives. This may enhance target selectivity in kinase inhibition compared to ’s planar pyrazolopyrimidine .
  • Solubility vs. Lipophilicity: The dihydropyridazinone core likely improves aqueous solubility relative to fully aromatic systems (e.g., ’s thiazolo-pyrimidinones), while the 2,4-dimethylthiazole balances lipophilicity for membrane permeability .
  • Synthetic Accessibility : ’s high-yield synthesis (82%) suggests that similar strategies could be adapted for the target compound, though the additional piperidinylmethyl group may introduce complexity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.